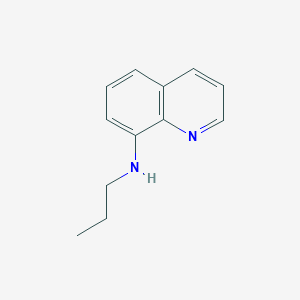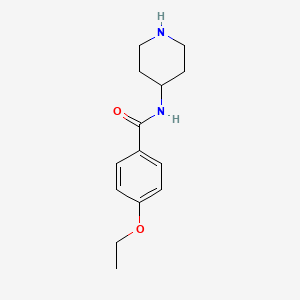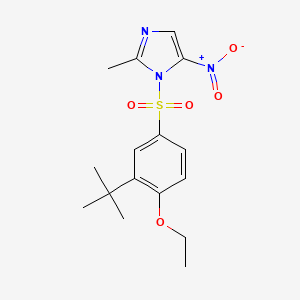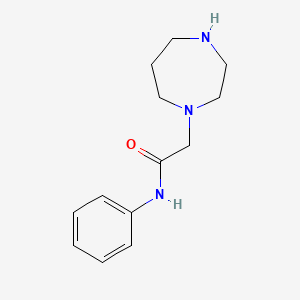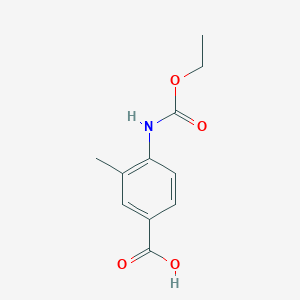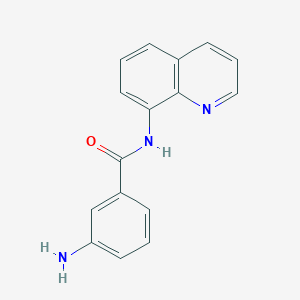
3-amino-N-quinolin-8-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-quinolin-8-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is a member of the quinoline family and possesses a unique chemical structure that makes it a promising candidate for developing new drugs and exploring its biological properties.
作用機序
The mechanism of action of 3-amino-N-quinolin-8-ylbenzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, in the study by Zhang et al., it was proposed that 3-amino-N-quinolin-8-ylbenzamide inhibited the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects
3-amino-N-quinolin-8-ylbenzamide has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor and antiviral activities, this compound has been found to possess anti-inflammatory properties. In a study by Li et al., 3-amino-N-quinolin-8-ylbenzamide was shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Furthermore, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes.
実験室実験の利点と制限
One of the advantages of using 3-amino-N-quinolin-8-ylbenzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and exploring its biological properties. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-amino-N-quinolin-8-ylbenzamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthesis methods and the modification of the chemical structure of 3-amino-N-quinolin-8-ylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 3-amino-N-quinolin-8-ylbenzamide involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. This method has been reported in the literature and has been used by many researchers to synthesize 3-amino-N-quinolin-8-ylbenzamide.
科学的研究の応用
3-amino-N-quinolin-8-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In a study conducted by Zhang et al., 3-amino-N-quinolin-8-ylbenzamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Chen et al. reported that this compound exhibited potent antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
3-amino-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFGAQNAICKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-quinolin-8-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


